Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1823403-50-4
VCID: VC7048966
InChI: InChI=1S/C10H14N2O3/c1-4-7(2)12-8(6-13)5-9(11-12)10(14)15-3/h5-7H,4H2,1-3H3
SMILES: CCC(C)N1C(=CC(=N1)C(=O)OC)C=O
Molecular Formula: C10H14N2O3
Molecular Weight: 210.233

Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate

CAS No.: 1823403-50-4

Cat. No.: VC7048966

Molecular Formula: C10H14N2O3

Molecular Weight: 210.233

* For research use only. Not for human or veterinary use.

Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate - 1823403-50-4

Specification

CAS No. 1823403-50-4
Molecular Formula C10H14N2O3
Molecular Weight 210.233
IUPAC Name methyl 1-butan-2-yl-5-formylpyrazole-3-carboxylate
Standard InChI InChI=1S/C10H14N2O3/c1-4-7(2)12-8(6-13)5-9(11-12)10(14)15-3/h5-7H,4H2,1-3H3
Standard InChI Key BQPHECGZHZFRNO-UHFFFAOYSA-N
SMILES CCC(C)N1C(=CC(=N1)C(=O)OC)C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate features a pyrazole core substituted with three distinct functional groups (Figure 1):

  • 1-Position: A branched butan-2-yl group (sec-butyl), imparting steric bulk.

  • 3-Position: A methyl ester, offering sites for hydrolysis or transesterification.

  • 5-Position: A formyl group, enabling nucleophilic additions or condensations.

The compound’s IUPAC name reflects this substitution pattern, ensuring unambiguous identification in chemical databases .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1823403-50-4
Molecular FormulaC₁₀H₁₄N₂O₃
Molecular Weight210.23 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar organic solvents

While experimental data on density and thermal properties remain unpublished, analogous pyrazole esters exhibit moderate solubility in dichloromethane, ethyl acetate, and methanol .

Synthetic Methodologies

Oxidation of Pyrazole Alcohols

A common route to formyl-substituted pyrazoles involves oxidizing hydroxymethyl precursors. For example, methyl 5-(hydroxymethyl)-1-isopropyl-1H-pyrazole-3-carboxylate undergoes oxidation using pyridinium chlorochromate (PCC) in dichloromethane, yielding the corresponding formyl derivative with 81% efficiency . This method, while effective, requires careful control of reaction conditions (0–20°C, 3 hours) to avoid over-oxidation.

Proposed Synthesis Route

Combining these insights, a plausible synthesis involves:

  • Condensation: Reacting a β-ketoester with sec-butylhydrazine to form the pyrazole core.

  • Formylation: Oxidizing a 5-hydroxymethyl intermediate using PCC or Dess-Martin periodinane.

  • Esterification: Introducing the methyl ester via methanolysis of a trichloromethyl precursor .

Critical parameters include solvent choice (e.g., methanol for solubility) and temperature control to prevent side reactions.

Physicochemical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct NMR data for Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate is unavailable, analogous compounds provide predictive insights:

  • ¹H NMR: Expected signals include a singlet for the formyl proton (~9.8 ppm), a sec-butyl multiplet (δ 1.0–1.5 ppm), and a methyl ester singlet (~3.9 ppm) .

  • ¹³C NMR: Peaks for the carbonyl carbons (ester: ~165 ppm; formyl: ~190 ppm) and pyrazole carbons (~140–150 ppm) should dominate .

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry of similar compounds reveals [M+H]⁺ ions consistent with their molecular weights. For example, methyl 1-isopropyl-5-formyl-1H-pyrazole-3-carboxylate shows a peak at m/z 197.2 , suggesting the target compound would exhibit m/z ≈ 211.2.

Reactivity and Functional Group Transformations

Aldehyde Reactivity

The 5-formyl group participates in condensation reactions (e.g., forming hydrazones or Schiff bases) and nucleophilic additions (e.g., Grignard reactions). Such transformations are pivotal in medicinal chemistry for constructing bioactive molecules .

Ester Hydrolysis

The methyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions, enabling further derivatization. For instance, saponification with NaOH yields the water-soluble carboxylate, useful for salt formation or coupling reactions .

Applications and Future Directions

Pharmaceutical Relevance

Pyrazole derivatives are prized for their bioactivity. Celecoxib and mavacoxib, both 1,5-diarylpyrazoles, exemplify cyclooxygenase-2 (COX-2) inhibitors . Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate’s aldehyde and ester groups make it a versatile intermediate for anticancer or anti-inflammatory agent development.

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